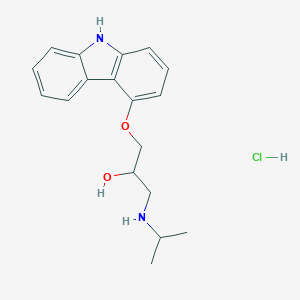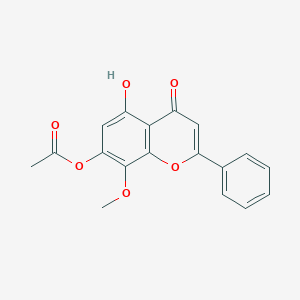
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-bromo-4,4'-diaminobiphenyl and has the chemical formula C12H10BrN2.
Mechanism of Action
The mechanism of action of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- in organic electronics is based on its ability to transport holes. When used as a hole-transporting material in OLEDs and OPVs, this compound facilitates the movement of positive charges (holes) from the anode to the active layer of the device. This process results in the emission of light in OLEDs and the generation of electricity in OPVs.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo-. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on human health. It is important to note that this compound should be handled with care as it is a hazardous material.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal material for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on (1,1'-Biphenyl)-4,4'-diamine, 3-bromo-. One of the primary areas of research is the development of new organic semiconductors that can be used in various electronic devices. Researchers are also investigating the potential applications of this compound in the field of optoelectronics, where it can be used in the development of new materials for light-emitting diodes and solar cells. Additionally, there is ongoing research on the synthesis of new derivatives of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- that may have improved properties for specific applications.
Synthesis Methods
The synthesis method of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- involves the reaction of 3-bromoaniline with 4-bromo-1-benzeneboronic acid in the presence of a palladium catalyst. This reaction produces the desired compound, which can be purified using recrystallization techniques. The purity and yield of the compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics. It has been found that (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound has also been used as a dopant in organic semiconductors to improve their electrical conductivity.
properties
CAS RN |
108238-11-5 |
|---|---|
Product Name |
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- |
Molecular Formula |
C12H11BrN2 |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
4-(4-aminophenyl)-2-bromoaniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 |
InChI Key |
HRDVSBWJVVGOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Other CAS RN |
108238-11-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)


![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)



![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)